molecular formula C23H14F6N4O4 B12367547 Hsd17B13-IN-96

Hsd17B13-IN-96

货号: B12367547
分子量: 524.4 g/mol
InChI 键: OEUNFTBQLPLZEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hsd17B13-IN-96 is a novel inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 is considered a promising therapeutic approach for treating these liver diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-96 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of automated reactors, purification systems, and quality control measures to meet regulatory standards .

化学反应分析

Types of Reactions

Hsd17B13-IN-96 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .

科学研究应用

Hsd17B13-IN-96 has several scientific research applications, including:

作用机制

Hsd17B13-IN-96 exerts its effects by inhibiting the enzymatic activity of HSD17B13. This inhibition disrupts the normal function of HSD17B13 in lipid droplet metabolism, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets include the active site of HSD17B13, and the pathways involved are related to lipid metabolism and inflammatory responses .

相似化合物的比较

Similar Compounds

Uniqueness

Hsd17B13-IN-96 stands out due to its unique chemical structure, which provides high specificity and potency in inhibiting HSD17B13. This makes it a valuable tool for both research and therapeutic applications .

属性

分子式

C23H14F6N4O4

分子量

524.4 g/mol

IUPAC 名称

5-hydroxy-N-[4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C23H14F6N4O4/c24-22(25,26)19-16(34)9-8-15(31-19)20(35)32-14-6-3-5-13-18(14)21(36)33(11-30-13)10-12-4-1-2-7-17(12)37-23(27,28)29/h1-9,11,34H,10H2,(H,32,35)

InChI 键

OEUNFTBQLPLZEJ-UHFFFAOYSA-N

规范 SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=NC(=C(C=C4)O)C(F)(F)F)OC(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。